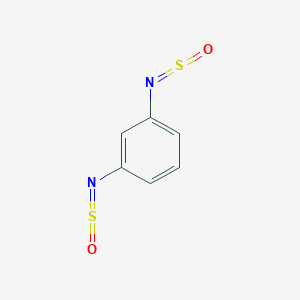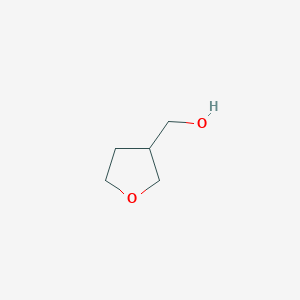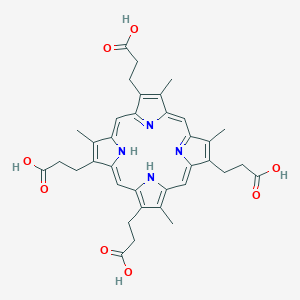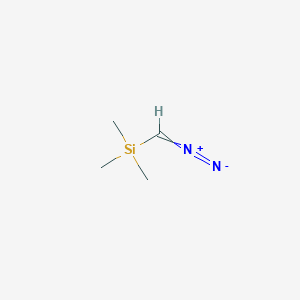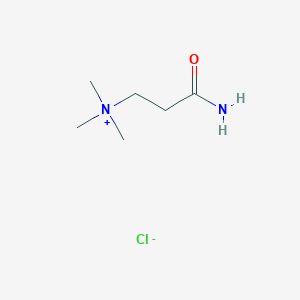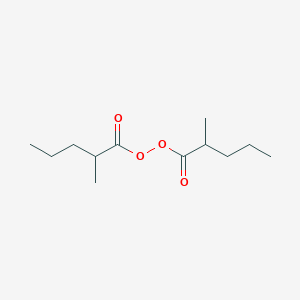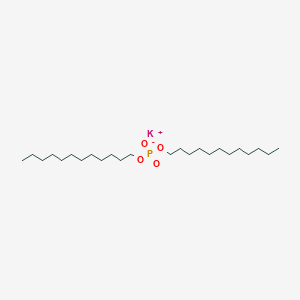
Potassium didodecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium didodecyl phosphate (KDDP) is a synthetic amphiphilic molecule that has been widely used in scientific research for its ability to form stable micelles and vesicles. KDDP has been studied for its potential use in drug delivery systems, as well as its ability to act as a surfactant in various applications.
Wissenschaftliche Forschungsanwendungen
Potassium didodecyl phosphate has been used in various scientific research applications, including drug delivery systems, membrane biophysics, and nanotechnology. Potassium didodecyl phosphate has been shown to form stable micelles and vesicles, which can encapsulate hydrophobic drugs for targeted delivery. Additionally, Potassium didodecyl phosphate has been used as a surfactant in the preparation of lipid bilayers for membrane biophysics studies. In nanotechnology, Potassium didodecyl phosphate has been used as a template for the synthesis of inorganic nanoparticles.
Wirkmechanismus
The mechanism of action of Potassium didodecyl phosphate is based on its ability to form micelles and vesicles. Potassium didodecyl phosphate molecules have a hydrophobic tail and a hydrophilic head, which allows them to form stable structures in aqueous solutions. The hydrophobic tail of Potassium didodecyl phosphate interacts with hydrophobic molecules, such as drugs, while the hydrophilic head interacts with water molecules. This results in the formation of micelles and vesicles that can encapsulate hydrophobic molecules.
Biochemische Und Physiologische Effekte
Potassium didodecyl phosphate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have shown that Potassium didodecyl phosphate can affect the properties of lipid bilayers and cell membranes, which can affect cellular processes. Additionally, Potassium didodecyl phosphate has been shown to interact with proteins, which can affect their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Potassium didodecyl phosphate is its ability to form stable micelles and vesicles, which can encapsulate hydrophobic molecules for targeted delivery. Additionally, Potassium didodecyl phosphate is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, Potassium didodecyl phosphate has some limitations, including its potential to affect the properties of lipid bilayers and cell membranes, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of Potassium didodecyl phosphate in scientific research. One potential area of research is the development of Potassium didodecyl phosphate-based drug delivery systems for targeted cancer therapy. Additionally, Potassium didodecyl phosphate could be used as a template for the synthesis of inorganic nanoparticles with specific properties. Further studies could also investigate the interaction of Potassium didodecyl phosphate with proteins, which could provide insights into the structure and function of these molecules.
Conclusion:
In conclusion, Potassium didodecyl phosphate is a synthetic amphiphilic molecule that has been widely used in scientific research for its ability to form stable micelles and vesicles. Potassium didodecyl phosphate has numerous applications in drug delivery systems, membrane biophysics, and nanotechnology. While Potassium didodecyl phosphate has several advantages for scientific research, including its ease of synthesis and low toxicity, it also has some limitations that should be considered. Future research could explore the potential of Potassium didodecyl phosphate in targeted drug delivery and the synthesis of inorganic nanoparticles.
Synthesemethoden
The synthesis of Potassium didodecyl phosphate involves the reaction of didodecyl phosphate with potassium hydroxide. This reaction results in the formation of Potassium didodecyl phosphate, which can then be purified through various methods such as column chromatography or recrystallization. The purity of Potassium didodecyl phosphate is important for its use in scientific research, as impurities can affect the stability and properties of micelles and vesicles formed by Potassium didodecyl phosphate.
Eigenschaften
CAS-Nummer |
19045-76-2 |
|---|---|
Produktname |
Potassium didodecyl phosphate |
Molekularformel |
C24H50KO4P |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
potassium;didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;/h3-24H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
YHHPCYZEOOYQKM-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |
SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |
Kanonische SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[K+] |
Andere CAS-Nummern |
19045-76-2 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





